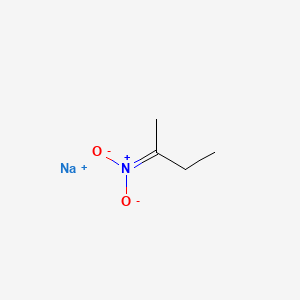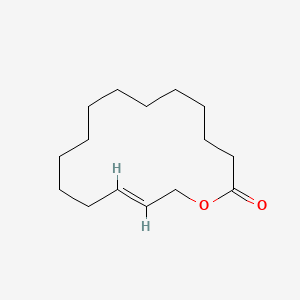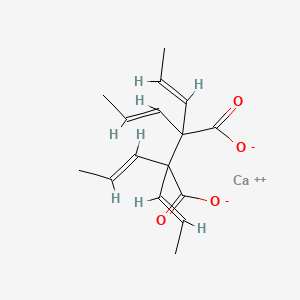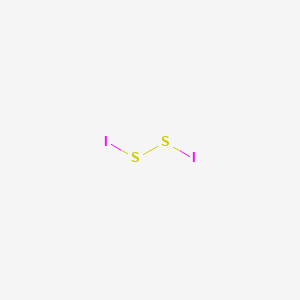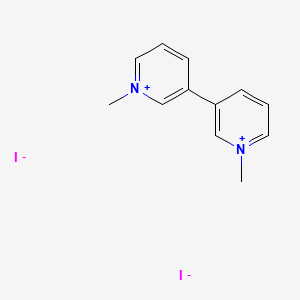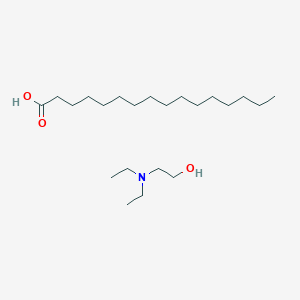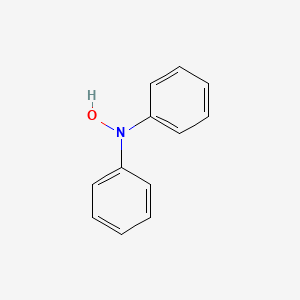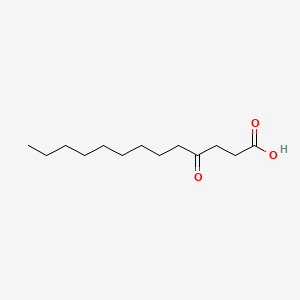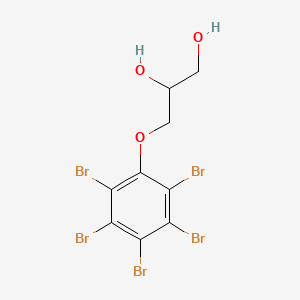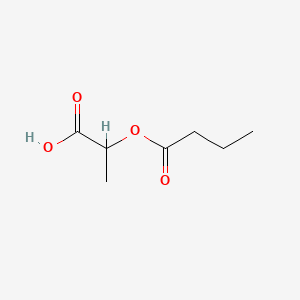
1-Carboxyethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxyethyl butyrate is an ester compound with the molecular formula C7H12O4. It is formed by the esterification of butyric acid with 2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carboxyethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, butyric acid and 2-hydroxypropanoic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Carboxyethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-hydroxypropanoic acid.
Reduction: Reduction of the ester with reducing agents such as lithium aluminum hydride can produce the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Hydrolysis: Butyric acid and 2-hydroxypropanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
1-Carboxyethyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-carboxyethyl butyrate involves its hydrolysis to release butyric acid and 2-hydroxypropanoic acid. Butyric acid is known to act as a histone deacetylase inhibitor, which can modulate gene expression and exert anti-inflammatory effects. The compound may also interact with specific receptors and enzymes involved in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl butyrate: An ester formed from butyric acid and ethanol, known for its fruity aroma.
Methyl butyrate: An ester formed from butyric acid and methanol, also known for its pleasant smell.
Propyl butyrate: An ester formed from butyric acid and propanol, used in flavorings and fragrances.
Uniqueness: 1-Carboxyethyl butyrate is unique due to its combination of butyric acid and 2-hydroxypropanoic acid, which imparts distinct chemical properties and potential biological activities. Unlike simple esters like ethyl butyrate or methyl butyrate, this compound has a more complex structure that can participate in a wider range of chemical reactions and biological interactions.
Properties
CAS No. |
84681-86-7 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-butanoyloxypropanoic acid |
InChI |
InChI=1S/C7H12O4/c1-3-4-6(8)11-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QLSZXTYHGGLMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


